molecular formula C29H27NO5 B13364910 (1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol

(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol

Cat. No.: B13364910
M. Wt: 469.5 g/mol
InChI Key: OKEAVKXCBCXNTC-STORXBFESA-N
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Description

The compound “(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol” is a complex organic molecule characterized by its intricate polycyclic structure. This compound features multiple functional groups, including methoxy, methyl, and hydroxyl groups, which contribute to its unique chemical properties.

Properties

Molecular Formula

C29H27NO5

Molecular Weight

469.5 g/mol

IUPAC Name

(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol

InChI

InChI=1S/C29H27NO5/c1-30-13-12-28-20-15-8-9-18(33-2)25(20)35-26(28)29(34-3)11-10-27(28,19(30)14-15)21-22(29)24(32)17-7-5-4-6-16(17)23(21)31/h4-11,19,26,31-32H,12-14H2,1-3H3/t19-,26-,27+,28+,29?/m1/s1

InChI Key

OKEAVKXCBCXNTC-STORXBFESA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C7=C(C8=CC=CC=C8C(=C75)O)O)OC

Canonical SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)C7=C(C8=CC=CC=C8C(=C75)O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The synthetic route may start with simpler precursors that undergo a series of reactions such as Diels-Alder cycloaddition, Friedel-Crafts alkylation, and nucleophilic substitution to build the polycyclic framework.

Industrial Production Methods

Industrial production of this compound, if applicable, would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify its functional groups, such as converting methoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of methoxy groups may produce alcohols.

Scientific Research Applications

Chemistry

This compound can serve as a model system for studying complex polycyclic structures and their reactivity. It may also be used in the development of new synthetic methodologies.

Biology

The biological activity of this compound, if any, could be explored in terms of its interaction with enzymes, receptors, or other biomolecules.

Medicine

Potential medicinal applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.

Industry

In industry, this compound might find applications in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol: A similar compound with slight variations in functional groups or stereochemistry.

    Polycyclic Aromatic Hydrocarbons (PAHs): Compounds with multiple fused aromatic rings, which may share some structural features with the target compound.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

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